[(Diethylamino)methylidene]propanedinitrile
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Overview
Description
[(Diethylamino)methylidene]propanedinitrile is an organic compound with the molecular formula C8H12N4. It is a derivative of propanedinitrile, also known as malononitrile, which is a valuable building block in organic synthesis. This compound is characterized by the presence of a diethylamino group attached to a methylene bridge, which is further connected to a propanedinitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Diethylamino)methylidene]propanedinitrile typically involves the reaction of diethylamine with malononitrile in the presence of a suitable catalyst. One common method includes the use of ethanol as a solvent and 4-methylmorpholine as a catalyst. The reaction mixture is refluxed for a couple of hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
[(Diethylamino)methylidene]propanedinitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Condensation Reactions: It can undergo condensation reactions with aldehydes and ketones to form ylidene malononitriles.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases are commonly used.
Condensation Reactions: Aldehydes, ketones, and bases like sodium ethoxide are typical reagents.
Cycloaddition Reactions: Azides and other dienophiles are used under mild heating conditions.
Major Products Formed
Nucleophilic Substitution: Substituted amines.
Condensation Reactions: Ylidene malononitriles.
Cycloaddition Reactions: Heterocyclic compounds such as tetrazoles.
Scientific Research Applications
[(Diethylamino)methylidene]propanedinitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: Investigated for its potential as an intermediate in the synthesis of biologically active compounds.
Industry: Utilized in the production of dyes and pigments due to its ability to form conjugated systems.
Mechanism of Action
The mechanism of action of [(Diethylamino)methylidene]propanedinitrile involves its interaction with various molecular targets. The diethylamino group can act as a nucleophile, participating in reactions that modify biological molecules. The compound’s ability to form conjugated systems allows it to interact with enzymes and receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Malononitrile: A simpler analog without the diethylamino group.
2-[4-(Diethylamino)benzylidene]malononitrile: Contains a benzylidene group instead of a methylene bridge.
Vinylidene cyanide: Another derivative of malononitrile with different substituents.
Uniqueness
[(Diethylamino)methylidene]propanedinitrile is unique due to the presence of the diethylamino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceutical agents.
Properties
CAS No. |
38238-93-6 |
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Molecular Formula |
C8H11N3 |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-(diethylaminomethylidene)propanedinitrile |
InChI |
InChI=1S/C8H11N3/c1-3-11(4-2)7-8(5-9)6-10/h7H,3-4H2,1-2H3 |
InChI Key |
MBQAODULAIAABF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C=C(C#N)C#N |
Origin of Product |
United States |
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